molecular formula C15H13N3O4 B13831958 (1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide CAS No. 73623-31-1

(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide

Katalognummer: B13831958
CAS-Nummer: 73623-31-1
Molekulargewicht: 299.28 g/mol
InChI-Schlüssel: SPMJDENQLBKKAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamidoxime group, a benzoyl group, and a p-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- typically involves the reaction of acetamidoxime with benzoyl chloride and p-nitrophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzoyl and p-nitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl or p-nitrophenyl compounds.

Wissenschaftliche Forschungsanwendungen

ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- involves its interaction with molecular targets through its functional groups. The acetamidoxime group can form hydrogen bonds, while the benzoyl and p-nitrophenyl groups can participate in π-π interactions and electron transfer processes. These interactions influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

    Acetamidoxime: Shares the acetamidoxime group but lacks the benzoyl and p-nitrophenyl groups.

    Benzoyl Chloride: Contains the benzoyl group but lacks the acetamidoxime and p-nitrophenyl groups.

    p-Nitrophenyl Chloride: Contains the p-nitrophenyl group but lacks the acetamidoxime and benzoyl groups.

Uniqueness: ACETAMIDOXIME,O-BENZOYL-2-(P-NITROPHENYL)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

73623-31-1

Molekularformel

C15H13N3O4

Molekulargewicht

299.28 g/mol

IUPAC-Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] benzoate

InChI

InChI=1S/C15H13N3O4/c16-14(10-11-6-8-13(9-7-11)18(20)21)17-22-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17)

InChI-Schlüssel

SPMJDENQLBKKAO-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.